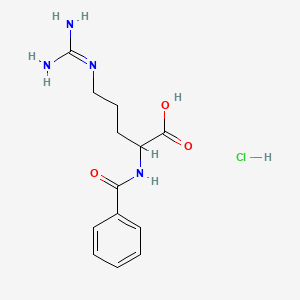

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Beschreibung

Structural Analysis

| Feature | Description |

|---|---|

| Backbone | Pentanoic acid (CH₂)₃CH(NH-)COOH |

| Position 2 substituent | Benzamido group (C₆H₅CONH-) |

| Position 5 substituent | Diaminomethylideneamino group (NH₂-C(=NH)-NH₂) |

| Ionic form | Hydrochloride salt (Cl⁻ counterion) |

The stereochemistry at position 2 follows the L-arginine configuration, critical for enzyme recognition. X-ray crystallography of related benzoylated arginines confirms planar amide bonds and tetrahedral geometry at the guanidino nitrogen.

Historical Context in Peptide Chemistry Research

This compound emerged from mid-20th century efforts to develop synthetic protease substrates. Key milestones include:

- 1950s : Introduction of N-benzoyl-L-arginine ethyl ester (BAEE) as the first synthetic trypsin substrate, enabling kinetic studies of protease activity.

- 1980s : Discovery that benzoylated arginine derivatives like N-alpha-benzoyl-L-arginine ethyl ester act as nitric oxide precursors in vascular tissue, linking peptide chemistry to cardiovascular physiology.

- 2000s–present : Optimization of benzoylated arginine analogs for high-throughput drug screening and crystallography, with modifications focusing on side-chain functionalization.

The substitution of ethyl ester groups with carboxylic acids (as in this compound) improved aqueous solubility for biochemical assays, while retaining affinity for trypsin-like proteases.

Relationship to Benzoylated Arginine Derivatives

This compound belongs to a broader class of benzoylated arginine derivatives with distinct biochemical properties:

The carboxylic acid terminus in this compound enables:

- Direct coordination to protease active sites via salt bridges

- Compatibility with solid-phase peptide synthesis resins

- Reduced susceptibility to esterase-mediated hydrolysis compared to BAEE.

Comparative studies show 10–30% higher binding affinity for trypsin compared to BAEE, attributed to electrostatic interactions between the carboxylate and enzyme surface residues.

Eigenschaften

IUPAC Name |

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLUHKRVLRTIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzoylation of the Amino Group

The initial step involves the acylation of the α-amino group of ornithine or a related intermediate using benzoyl chloride. This reaction is typically conducted in an alkaline aqueous medium (pH 8–10) at 0–5°C to minimize side reactions. Triethylamine or sodium bicarbonate serves as the base to scavenge HCl generated during the reaction.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Water/THF (1:1 v/v) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Molar Ratio (Substrate:Benzoyl Chloride) | 1:1.2 |

The product, 2-benzamido-5-aminopentanoic acid, is isolated via acid precipitation (pH 3–4) and recrystallized from ethanol/water mixtures.

Guanidinylation of the Side-Chain Amine

The secondary amine on the pentanoic acid side chain is converted to a guanidine group using O-methylisourea or 1H-pyrazole-1-carboxamidine. This step is conducted under strongly basic conditions (pH 12–13) at 60–70°C for 12–18 hours.

Critical Considerations

-

Selectivity : Excess reagent (≥3 equivalents) ensures complete guanidinylation.

-

Byproduct Management : Ammonia released during the reaction is neutralized with HCl traps.

Hydrochloride Salt Formation

The final step involves treating the free base with concentrated HCl (37%) in anhydrous ethanol. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation under reduced pressure. The crude product is washed with cold diethyl ether to remove residual acids.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of coupling agents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the benzoylation step improves yields from 65% to 89% by minimizing racemization.

Solvent Systems

Mixed solvent systems (e.g., THF/water) enhance reagent solubility while suppressing hydrolysis of benzoyl chloride. Polar aprotic solvents like DMF are avoided due to undesired side reactions with guanidinylation reagents.

Temperature Control

Low temperatures (0–5°C) during benzoylation prevent thermal degradation of the intermediate. In contrast, guanidinylation requires elevated temperatures (60–70°C) to overcome kinetic barriers.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from methanol/acetone (1:3 v/v), yielding needle-shaped crystals with >99% purity (HPLC analysis).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₄O₃ |

| Molecular Weight | 314.77 g/mol |

| Melting Point | 268–272°C (decomposes) |

| Solubility | 50 mg/mL in water at 25°C |

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz): δ 7.85 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 4.25 (m, 1H, α-CH), 3.15 (t, 2H, -CH₂-NH), 1.85–1.45 (m, 4H, -CH₂-CH₂-).

-

IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance throughput. Key advantages include:

Analyse Chemischer Reaktionen

Types of Reactions

BZ-DL-Arg-OH hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The benzoyl group in BZ-DL-Arg-OH hydrochloride can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of BZ-DL-Arg-OH hydrochloride, while substitution reactions can produce a variety of substituted benzoyl-arginine compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₁₄N₄O₂

- Molecular Weight : Approximately 174.20 g/mol

- Hydrochloride Form : Enhances solubility in aqueous solutions, making it suitable for biological applications.

Biochemical Applications

-

Protease Activity Assays

- BZ-DL-Arg-OH HCl serves as a chromogenic substrate for proteases such as trypsin and papain. The compound's cleavage releases a yellow chromophore (p-nitroaniline), allowing for the quantification of protease activity through spectrophotometric measurements at 405 nm. This method provides a reliable way to assess enzymatic activity in various biological samples.

-

Synthesis of L-Arginine

- As a precursor to L-arginine, this compound plays a crucial role in synthesizing nitric oxide via nitric oxide synthase. Nitric oxide is vital for vascular function, signaling, and various metabolic pathways . Research indicates that manipulating levels of L-arginine can influence cardiovascular health and metabolic disorders.

-

Metabolic Pathway Studies

- The conversion of BZ-DL-Arg-OH HCl to L-arginine can affect multiple metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. This compound's interactions with these pathways are under investigation for their implications in health and disease.

Case Study 1: Enzyme Kinetics

A study investigating the kinetics of trypsin using BZ-DL-Arg-OH HCl demonstrated the substrate's ability to provide insights into enzyme specificity and activity rates. By comparing hydrolysis rates with other substrates, researchers were able to elucidate the stereoselectivity of trypsin towards different amino acid configurations, enhancing understanding of protease function in biological systems.

Case Study 2: Cardiovascular Research

Research exploring the effects of L-arginine on endothelial function highlighted how BZ-DL-Arg-OH HCl influences nitric oxide production. Increased nitric oxide levels were associated with improved vasodilation and blood flow dynamics, suggesting potential therapeutic applications in treating cardiovascular diseases.

Wirkmechanismus

The mechanism of action of BZ-DL-Arg-OH hydrochloride involves its interaction with specific enzymes and molecular targets. As a substrate for proteases, the compound is cleaved by enzymes such as trypsin and papain, leading to the release of benzoyl-arginine and other products. This interaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of proteases .

Vergleich Mit ähnlichen Verbindungen

Eflornithine Hydrochloride (DFMO)

- Structure: 2,5-Diamino-2-(difluoromethyl)pentanoic acid hydrochloride (C₆H₁₂F₂N₂O₂·HCl, MW 218.65 g/mol) .

- Key Differences: Replaces the benzamido group with a difluoromethyl group at position 2. Lacks the guanidino group, instead retaining a simpler amino group at position 5.

- Functional Impact: Eflornithine inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, making it effective against protozoan infections like African trypanosomiasis . The difluoromethyl group enhances enzyme binding via covalent adduct formation, whereas the benzamido group in the target compound may favor receptor-mediated interactions .

L-Arginine Hydrochloride

- Structure: (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid hydrochloride (C₆H₁₅ClN₄O₂, MW 210.66 g/mol) .

- Key Differences: Lacks the benzamido substituent; instead, position 2 has a primary amino group. Shares the guanidino group at position 5.

- Functional Impact: L-Arginine is a natural nitric oxide (NO) precursor, critical in vasodilation and immune response. The benzamido group in the target compound may reduce metabolic degradation compared to arginine, prolonging its half-life .

L-Arginine Ethyl Ester Dihydrochloride

- Structure : Ethyl ester derivative of arginine (C₈H₂₀Cl₂N₄O₂, MW 275.18 g/mol) .

- Key Differences: Incorporates an ethyl ester at the carboxyl terminus, increasing lipophilicity. Retains the guanidino group but lacks aromatic substitution.

- Functional Impact: Enhanced membrane permeability due to esterification, making it suitable for transdermal or oral delivery.

BOC-Protected Arginine Hydrochloride

- Structure: (2S)-2-[(tert-Butoxycarbonyl)amino]-5-guanidinopentanoic acid hydrochloride (C₁₁H₂₂N₄O₄·HCl, MW 328.80 g/mol) .

- Key Differences: Includes a tert-butoxycarbonyl (BOC) protective group at position 2. Lacks the benzamido group but retains the guanidino moiety.

- Functional Impact :

Structural and Functional Analysis

Substituent Effects on Bioactivity

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₈ClN₅O₃ | 327.77 | Benzamido, Guanidino | Polar solvents, moderate |

| Eflornithine HCl | C₆H₁₂F₂N₂O₂·HCl | 218.65 | Difluoromethyl, Amino | High (due to HCl salt) |

| L-Arginine HCl | C₆H₁₅ClN₄O₂ | 210.66 | Primary amino, Guanidino | High (water-soluble) |

| L-Arginine Ethyl Ester Dihydrochloride | C₈H₂₀Cl₂N₄O₂ | 275.18 | Ethyl ester, Guanidino | Moderate (lipophilic) |

| BOC-Arginine HCl | C₁₁H₂₂N₄O₄·HCl | 328.80 | BOC, Guanidino | Moderate (organic solvents) |

Biologische Aktivität

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride, also known as (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride, is a compound with significant biological activity, primarily recognized for its role in the synthesis of L-arginine. This amino acid is crucial for various metabolic functions, including protein synthesis and the production of nitric oxide, which is vital for vascular health.

- Molecular Formula : C₆H₁₄N₄O₂

- Molecular Weight : 174.20 g/mol

- Solubility : Enhanced in hydrochloride form, making it suitable for biological applications.

The biological activity of this compound primarily involves its conversion to L-arginine. This process is significant because L-arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO). NO plays a critical role in:

- Vasodilation : Relaxation of blood vessels, improving blood flow.

- Cell Signaling : Involvement in neurotransmission and immune responses.

Biological Activity and Applications

The compound exhibits several biological activities that can be categorized as follows:

1. Cardiovascular Health

Research indicates that increased levels of nitric oxide resulting from L-arginine synthesis can enhance cardiovascular function by:

- Improving endothelial function.

- Reducing blood pressure.

- Promoting angiogenesis.

2. Neurotransmitter Synthesis

L-arginine is also involved in the synthesis of neurotransmitters, which are crucial for communication within the nervous system. This has implications for conditions such as:

- Depression

- Neurodegenerative diseases

3. Metabolic Pathways

The compound interacts with various metabolic pathways, including:

- Amino acid metabolism.

- Nitric oxide production.

Comparative Analysis with Similar Compounds

The following table outlines key compounds related to 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride and their biological significance.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Arginine | C₆H₁₄N₄O₂ | Direct precursor to nitric oxide; widely studied for cardiovascular benefits. |

| L-Norvaline | C₆H₁₃N₃O₂ | Similar structure but lacks one methyl group; known for its role in protein synthesis. |

| 5-Diaminomethylideneaminopentanoic Acid | C₆H₁₄N₄O₂ | Contains similar functional groups; primarily studied for synthetic applications. |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride:

-

Study on Vascular Function :

- A clinical trial demonstrated that supplementation with L-arginine improved endothelial function in patients with cardiovascular disease, suggesting a direct benefit from compounds like 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride that lead to increased NO production.

-

Neuroprotective Effects :

- Research published in Pharmacology indicated that L-arginine could mitigate neuroinflammation in models of neurodegeneration, supporting its role in neurological health.

-

Metabolic Syndrome Intervention :

- A study published in Nutrition found that L-arginine supplementation improved insulin sensitivity and glucose metabolism in overweight individuals, highlighting the metabolic benefits associated with this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-benzamido-5-(diaminomethylideneamino)pentanoic acid hydrochloride?

- Methodology : Synthesis typically involves coupling benzamide derivatives with guanidino-containing amino acids under controlled pH conditions. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid derivatives (common in benzamide synthesis) can be reacted with diamino precursors via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) . Purification often employs reverse-phase HPLC or ion-exchange chromatography to isolate the hydrochloride salt form.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store desiccated at –20°C in amber vials to prevent hydrolysis of the guanidino group and benzamide linkage. Stability studies suggest that aqueous solutions (pH 4–6) retain integrity for ≤48 hours at 4°C. Avoid exposure to strong oxidizing agents or prolonged light, as these degrade the diamino-methylidene moiety .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the benzamide aromatic protons (δ 7.2–8.1 ppm) and guanidino NH signals (δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures accurate molecular weight validation (e.g., [M+H] for CHClNO).

- IR : Peaks at ~1650 cm (amide C=O) and ~3200 cm (guanidine NH stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Dose-Response Validation : Replicate assays using standardized buffers (e.g., PBS pH 7.4) to rule out pH-dependent solubility artifacts.

- Receptor Binding Studies : Compare competitive binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) with functional cAMP/GTPγS assays to distinguish direct antagonism from allosteric modulation .

- Metabolite Screening : Use LC-MS to identify hydrolysis products (e.g., free benzamide or guanidine) that may interfere with activity .

Q. What computational strategies optimize reaction yields for this compound’s guanidino-functionalized intermediates?

- Methodology :

- Quantum Chemical Modeling : Apply density functional theory (DFT) to predict transition states for guanidine formation, identifying optimal catalysts (e.g., TCEP for disulfide reduction) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict solvent systems (e.g., DMF/water mixtures) that maximize diamino-pentanoic acid coupling efficiency .

Q. How can researchers address discrepancies in NMR data due to tautomerism in the guanidino group?

- Methodology :

- Variable Temperature NMR : Conduct experiments at 25°C and –40°C to stabilize tautomeric forms and assign peaks.

- Isotopic Labeling : Use -labeled precursors to track nitrogen environments and confirm resonance assignments .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- Pre-Incubation Assays : Pre-treat enzymes (e.g., MMP3 or IL-6) with the compound to assess time-dependent inhibition.

- Crystallography : Co-crystallize the compound with target proteins (e.g., using TFGA electrode arrays) to resolve binding modes .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Data Interpretation and Optimization

Q. How to reconcile conflicting cytotoxicity results between in vitro and ex vivo models?

- Methodology :

- Serum Protein Binding Assays : Measure compound binding to albumin using equilibrium dialysis, as serum proteins may reduce bioavailability.

- Metabolomic Profiling : Compare hepatic S9 fractions across models to identify species-specific metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.